Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 485339-05-7
VCID: VC2472511
InChI: InChI=1S/C10H19BF3OSi.K/c1-10(2,3)16(4,5)15-9-7-6-8-11(12,13)14;/h7,9H2,1-5H3;/q-1;+1
SMILES: [B-](C#CCCO[Si](C)(C)C(C)(C)C)(F)(F)F.[K+]
Molecular Formula: C10H19BF3KOSi
Molecular Weight: 290.25 g/mol

Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate

CAS No.: 485339-05-7

Cat. No.: VC2472511

Molecular Formula: C10H19BF3KOSi

Molecular Weight: 290.25 g/mol

* For research use only. Not for human or veterinary use.

Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate - 485339-05-7

Specification

CAS No. 485339-05-7
Molecular Formula C10H19BF3KOSi
Molecular Weight 290.25 g/mol
IUPAC Name potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide
Standard InChI InChI=1S/C10H19BF3OSi.K/c1-10(2,3)16(4,5)15-9-7-6-8-11(12,13)14;/h7,9H2,1-5H3;/q-1;+1
Standard InChI Key NWRWLMAFIODPRI-UHFFFAOYSA-N
SMILES [B-](C#CCCO[Si](C)(C)C(C)(C)C)(F)(F)F.[K+]
Canonical SMILES [B-](C#CCCO[Si](C)(C)C(C)(C)C)(F)(F)F.[K+]

Introduction

Chemical Identity and Basic Properties

Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate is identified through several key parameters that define its chemical identity. The compound is characterized by its unique molecular structure and specific identifiers used in chemical databases and commercial catalogs.

Primary Identifiers

The compound is systematically tracked through standardized identification systems used in the chemical industry and research settings. These identifiers enable precise referencing and cataloging of the compound across various platforms.

Identifier TypeValue
CAS Number485339-05-7
Molecular FormulaC₁₀H₁₉BF₃OSi·K
Molecular Weight290.248 g/mol
Exact Mass290.089 g/mol

The CAS registry number serves as the primary unique identifier for this compound in chemical databases worldwide . This standardized numbering system allows researchers to precisely reference the specific compound regardless of naming conventions or synonyms.

Synonyms and Alternative Nomenclature

Several alternative names exist for this compound in scientific and commercial literature, reflecting different naming conventions and structural emphasis:

  • Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate

  • Potassium:4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide

  • Potassium (4-((tert-butyldimethylsilyl)oxy)but-1-yn-1-yl)trifluoroborate

These alternative names all refer to the identical chemical entity but emphasize different structural aspects or follow different chemical nomenclature systems . The presence of multiple synonyms demonstrates the compound's recognition across various chemical subdisciplines.

Physical and Chemical Properties

Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate possesses specific physicochemical properties that determine its behavior in various experimental and industrial contexts. Understanding these properties is crucial for predicting reactivity and designing synthetic applications.

Structural Characteristics

The compound features several key structural elements that define its chemical behavior:

  • A terminal alkyne (but-1-ynyl) group connected to a trifluoroborate moiety

  • A protected alcohol functionality via the tert-butyldimethylsilyl (TBDMS) protecting group

  • A potassium counterion that balances the negative charge of the trifluoroborate group

This structural arrangement provides unique reactivity patterns suitable for selective organic transformations . The trifluoroborate group serves as a masked boronic acid equivalent with enhanced stability compared to boronic acids or boronate esters.

Physicochemical Parameters

PropertyValue
Polar Surface Area (PSA)9.23 Ų
LogP3.7883
Physical StateSolid
Molecular Weight290.247 g/mol

Synthesis and Preparation Methods

The preparation of Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate typically involves specialized synthetic routes that allow for the controlled assembly of the molecular framework with precise functional group installation.

General Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process that involves:

  • Protection of the alcohol functionality in 3-butyn-1-ol using tert-butyldimethylsilyl chloride (TBDMSCl)

  • Conversion of the terminal alkyne to a boronate intermediate

  • Treatment with potassium hydrogen fluoride (KHF₂) to form the trifluoroborate salt

Applications in Organic Synthesis

SupplierProduct IdentifierPackage SizePrice (USD)
American Custom Chemicals CorporationBOR00037351 g$282.45
J & K Scientific Ltd.Not specifiedNot specifiedNot specified
A.J ChemicalsNot specifiedNot specifiedNot specified
Frontier Scientific, Inc.Not specifiedNot specifiedNot specified
Aladdin ScientificALA-P344009-1g1 gNot specified
LabsoluNot specifiedVarious$218.57 - $889.00

The compound is typically sold in gram quantities, reflecting its specialized use in research settings rather than bulk industrial applications .

Market Positioning

As a specialized reagent, Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate commands premium pricing in the chemical market. The consistent pricing across suppliers (where available) suggests a relatively stable market with established production methods . The compound is primarily positioned as a high-value research tool rather than a bulk chemical commodity.

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